3-[(4-Methylphenyl)thio]-1-propanamine

Serotonin Transporter Pharmacology Reuptake Inhibition

Researchers sourcing reference probes for monoamine transporter studies often face supply inconsistency and structural misassignment with closely related analogs. 3-[(4-Methylphenyl)thio]-1-propanamine (CAS 67215-17-2) resolves this as a defined primary amine SERT inhibitor scaffold. - Baseline SERT Inhibition: IC50 of 670 nM, providing a critical reference for 3-arylthiopropylamine SAR optimization. - Mechanistic Distinction: Functions as a predicted reuptake inhibitor, avoiding confounding serotonin release (cf. 4-MTA) for cleaner target engagement profiling. - CNS Lead-Like Profile: Balanced LogP (2.67-3.14) supports BBB penetration with minimized non-specific binding. Supplied with rigorous analytical characterization to ensure library integrity and experimental reproducibility.

Molecular Formula C10H15NS
Molecular Weight 181.3 g/mol
CAS No. 67215-17-2
Cat. No. B1619921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylphenyl)thio]-1-propanamine
CAS67215-17-2
Molecular FormulaC10H15NS
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCCN
InChIInChI=1S/C10H15NS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3
InChIKeyCOIJEJZGZXPSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methylphenyl)thio]-1-propanamine: SERT Activity & Properties


3-[(4-Methylphenyl)thio]-1-propanamine (CAS 67215-17-2) is a primary amine characterized by a thioether linkage, belonging to the 3-arylthiopropylamine class . This compound has been investigated primarily for its potential as a selective serotonin reuptake inhibitor (SSRI) [1]. It serves as a key synthetic intermediate and a pharmacological probe for studying monoamine transporters , with reported human serotonin transporter (SERT) inhibition (IC50 = 670 nM) [2] and distinct physicochemical properties including LogP values ranging from 2.67 to 3.14 .

SERT inhibition context Supports occupancy-threshold SAR studies with reported moderate inhibition class
Lipophilicity profiling Reported LogP ~3 range supports CNS penetration-relevant property assessment
Primary amine probe Enables selective reuptake mechanism studies without confounding releaser activity

Why 3-[(4-Methylphenyl)thio]-1-propanamine Cannot Be Replaced


Substitution with closely related analogs like N-methyl-3-[(4-methylphenyl)thio]-1-propanamine (CAS 1609406-59-8) or 4-methylthioamphetamine (4-MTA) fundamentally alters pharmacological profiles. The primary amine moiety of 3-[(4-Methylphenyl)thio]-1-propanamine imparts distinct target engagement and pharmacokinetic properties compared to secondary or tertiary amines [1]. While the N-methyl analog shows enhanced aqueous solubility as a hydrochloride salt , this modification introduces a methyl group that increases steric bulk and can significantly alter SERT binding kinetics and selectivity [2]. Additionally, 4-MTA (1-(4-methylthiophenyl)-2-aminopropane) differs in its carbon backbone and acts as a potent serotonin releaser (IC50 = 102 nM) and MAO-A inhibitor, resulting in a drastically different safety and pharmacological profile [3]. Therefore, generic interchange among these compounds is scientifically unsound for targeted research or procurement.

N-methyl analog

Secondary amine may shift SERT binding kinetics and aqueous solubility; not a direct potency surrogate.

4-MTA

Alpha-methylated amine acts as serotonin releaser and MAO-A inhibitor; reuptake inhibition profile does not transfer.

General arylthiopropylamines

Backbone and amine substitution alter target selectivity; class-level SAR requires compound-specific validation.

3-[(4-Methylphenyl)thio]-1-propanamine: Quantified Comparison with Analogs


SERT Inhibition: vs. N-Methyl Analog and 4-MTA

In a direct comparison of human serotonin transporter (SERT) inhibition, 3-[(4-Methylphenyl)thio]-1-propanamine demonstrated an IC50 of 670 nM [1]. In contrast, the N-methyl analog (N-methyl-3-[(4-methylphenyl)thio]-1-propanamine) exhibits a markedly more potent IC50 of 23 nM in rat synaptosomes [2], and 4-MTA shows an IC50 of 102 nM [3]. The 29-fold difference in potency between the primary amine and its N-methyl derivative highlights the critical role of the amine substitution in target engagement.

SERT Inhibition
Head-to-head
Target IC50 670 nM (human SERT) vs. N-methyl IC50 23 nM (rat synaptosomes) vs. 4-MTA IC50 102 nM

Reported potency context: 29-fold lower than N-methyl analog supports occupancy-threshold SAR interpretation.

Note: HEK cell assay vs rat synaptosomes; species and platform differences may influence comparison.

Serotonin Transporter Pharmacology Reuptake Inhibition

Lipophilicity: LogP Comparison with N-Methyl Analog

The lipophilicity of 3-[(4-Methylphenyl)thio]-1-propanamine, measured as LogP, ranges from 2.67 to 3.14 . This is slightly higher than the LogP of its N-methyl analog (LogP = 2.94) and significantly lower than extended aromatic analogs (LogP > 4.0) [1]. This subtle difference in LogP influences membrane permeability and distribution, which are critical parameters in CNS drug discovery.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.67–3.14 N-methyl LogP 2.94 Difference 0.27 units lower (using 3.14)

Reported lipophilicity context: slightly lower LogP may influence membrane partitioning and CNS distribution profile.

Note: Calculated and experimental values from multiple sources; review consistency for specific assay conditions.

Physicochemical Properties Lipophilicity ADME

Primary Amine: Reuptake Inhibitor vs. Serotonin Releaser

3-[(4-Methylphenyl)thio]-1-propanamine possesses a primary amine group (-NH2) on a propyl chain, in contrast to the secondary amine of its N-methyl analog and the alpha-methylated amine of 4-MTA (1-(4-methylthiophenyl)-2-aminopropane) [1][2]. This structural distinction is critical: primary amines in this class exhibit a different pattern of monoamine transporter inhibition, with 3-aryl-3-(arylthio)propylamines being identified as selective 5-HT reuptake inhibitors [3], whereas 4-MTA is a potent serotonin releaser and MAO-A inhibitor [4].

Mechanism by Amine Type
Class-level inference
Target: Primary amine (reuptake inhibitor) N-methyl: Secondary amine (reuptake inhibitor) 4-MTA: Alpha-methyl amine (releaser + MAO-A inhibitor)

Mechanistic class context: primary amine linked to reuptake inhibition; releaser activity may confound transporter studies.

Note: SAR-based inference; experimental verification of mechanism recommended for each analog.

Structure-Activity Relationship Amine Functionality Receptor Selectivity

3-[(4-Methylphenyl)thio]-1-propanamine: Key Research Applications


SAR Studies of SERT Inhibitors

This compound serves as an essential reference point for SAR studies focused on the 3-arylthiopropylamine scaffold. Its moderate SERT inhibition (IC50 = 670 nM) [1] and defined physicochemical properties (LogP ~3) provide a critical baseline for understanding the impact of amine substitution (e.g., N-methylation to achieve IC50 = 23 nM) [2] on target potency and lipophilicity. Researchers can use it to systematically map the pharmacophore requirements for SERT binding and selectivity.

Selective SERT Probe Development

Unlike the structurally related 4-MTA, which acts as a serotonin releaser and MAO-A inhibitor [3], 3-[(4-Methylphenyl)thio]-1-propanamine is predicted to function as a selective reuptake inhibitor based on its chemical class [4]. This mechanistic distinction makes it a valuable starting point for developing more selective chemical probes for SERT, allowing researchers to isolate reuptake inhibition from confounding effects on neurotransmitter release and metabolism in cellular and in vivo models.

CNS Drug Discovery and Lead Optimization

The compound's balanced lipophilicity (LogP 2.67-3.14) falls within the optimal range for CNS drug candidates, suggesting favorable blood-brain barrier penetration while minimizing non-specific tissue binding. This property profile, combined with its moderate target potency, positions 3-[(4-Methylphenyl)thio]-1-propanamine as a tractable lead-like scaffold for further medicinal chemistry optimization. Modifications can be made to improve SERT potency and selectivity while maintaining desirable CNS ADME characteristics.

Chemical Intermediate for Heterocyclic Synthesis

As a primary amine with a thioether linkage, 3-[(4-Methylphenyl)thio]-1-propanamine is a versatile building block for synthesizing more complex molecules . It can be employed in amide bond formations, reductive aminations, and heterocycle constructions (e.g., thiazines, thiazepines) to generate diverse small-molecule libraries for high-throughput screening against a range of biological targets, including GPCRs and ion channels.

Application
Selection Property
Validation Focus
SERT pharmacophore mapping
Amine substitution impact on SERT potency
SERT binding and selectivity SAR interpretation
SERT reuptake mechanism studies
Primary amine vs. releaser selectivity
Confounding release/MAO inhibition avoidance in SERT assays
CNS lead-like scaffold optimization
Balanced lipophilicity (LogP ~3 range)
CNS penetration and non-specific binding assessment
Thioether-amine building block
Primary amine and thioether reactivity
Amide coupling and heterocycle formation feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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